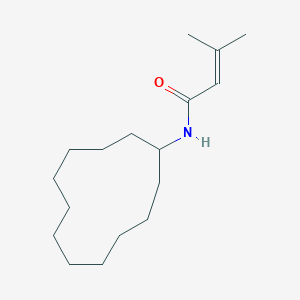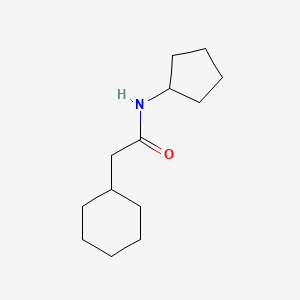![molecular formula C19H24O4 B4960247 1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene](/img/structure/B4960247.png)
1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene, also known as EPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EPM is a white crystalline powder that belongs to the family of benzene derivatives and is used in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene is not well understood, but it is believed to act as an inhibitor of certain enzymes that play a role in various biological processes. 1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. 1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene has also been shown to inhibit the activity of monoamine oxidase, an enzyme that plays a role in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. 1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. 1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene has also been shown to possess neuroprotective properties and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene has several advantages as a chemical compound for use in laboratory experiments. 1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene is readily available and can be synthesized using simple and inexpensive methods. 1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene has certain limitations, such as its low solubility in water, which can limit its use in certain applications.
Future Directions
There are several future directions for research on 1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene. One potential direction is the development of new synthetic methods for 1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene that are more efficient and environmentally friendly. Another potential direction is the exploration of the potential applications of 1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene in the field of nanotechnology, where it can be used as a building block for the synthesis of various nanomaterials. Additionally, further studies are needed to elucidate the mechanism of action of 1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene involves the reaction of 1-(4-bromophenoxy)-3-methoxybenzene with 1,4-butanediol in the presence of potassium carbonate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by recrystallization to obtain pure 1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene.
Scientific Research Applications
1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. 1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene has been used as a building block in the synthesis of various organic compounds such as liquid crystals, polymers, and dendrimers. 1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene has also been used as a precursor in the synthesis of various bioactive molecules such as antitumor agents, anti-inflammatory agents, and antimicrobial agents.
properties
IUPAC Name |
1-ethoxy-4-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-3-21-16-9-11-17(12-10-16)22-13-4-5-14-23-19-8-6-7-18(15-19)20-2/h6-12,15H,3-5,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDLDOOBLBRGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-4-[4-(3-methoxyphenoxy)butoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-(1H-imidazol-2-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4960168.png)

![2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4960184.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960192.png)
amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4960194.png)
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4960211.png)
![4-[(3,4-difluorophenyl)sulfonyl]morpholine](/img/structure/B4960212.png)

![(2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4960225.png)
![4-methoxy-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960232.png)
![3-butoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4960237.png)


![1-[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4960271.png)